molecular formula C8H5ClO3 B112806 3-Chloro-4-formylbenzoic acid CAS No. 58588-59-3

3-Chloro-4-formylbenzoic acid

Cat. No. B112806
CAS RN: 58588-59-3
M. Wt: 184.57 g/mol
InChI Key: STTXUSSNIZOQGV-UHFFFAOYSA-N
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Description

3-Chloro-4-formylbenzoic acid is a chemical compound with the molecular formula C8H5ClO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-formylbenzoic acid consists of a benzene ring with a chlorine atom and a formyl group attached at the 3rd and 4th positions, respectively, and a carboxylic acid group at the 1st position .

Scientific Research Applications

Enzyme Engineering and Reaction Yields

  • 3-Chloro-4-formylbenzoic acid plays a significant role in enzyme engineering. Payongsri et al. (2012) demonstrated that using 3-formylbenzoic acid and 4-formylbenzoic acid as molecular probes with transketolase mutants greatly improved the yield of α,α-dihydroxyketones, highlighting the potential of 3-Chloro-4-formylbenzoic acid in enhancing biochemical reactions (Payongsri et al., 2012).

Synthesis of Complex Organic Compounds

  • Opatz and Ferenc (2005) described a process where reactions involving 2-formylbenzoic acid, an analog of 3-Chloro-4-formylbenzoic acid, resulted in the formation of complex organic compounds like 3-amino-4-(arylamino)-1H-isochromen-1-ones. This suggests potential applications of 3-Chloro-4-formylbenzoic acid in the synthesis of similar complex molecules (Opatz & Ferenc, 2005).

Functionalization and Tautomerism

  • The study by Aksjonova et al. (2012) on 3-chlorobenzaldehyde, a related compound, showed the possibility of functionalizing 3-chlorobenzaldehydes to produce different tautomeric forms. This indicates potential avenues for research on the functionalization of 3-Chloro-4-formylbenzoic acid (Aksjonova et al., 2012).

Synthesis of Heterocyclic Organic Compounds

  • Niedek et al. (2016) explored transformations of 2-formylbenzoic acid into heterocyclic organic compounds such as phthalides and isoindolinones. This suggests that 3-Chloro-4-formylbenzoic acid could be used in similar transformations, leading to the production of a range of heterocyclic compounds (Niedek et al., 2016).

Synthesis of Crown Ether Derivatives

  • The synthesis of crown ether derivatives, such as 4′-Formylbenzocrown ethers, was detailed by Wada et al. (1980), showing the versatility of formylbenzoic acids in producing complex organic molecules. This points towards the potential of 3-Chloro-4-formylbenzoic acid in the synthesis of similar crown ether derivatives (Wada et al., 1980).

Degradation and Environmental Application

  • The study by Chu and Wang (2016) on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in effluents illustrates a possible environmental application of 3-Chloro-4-formylbenzoic acid in wastewater treatment and pollution control (Chu & Wang, 2016).

properties

IUPAC Name

3-chloro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTXUSSNIZOQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-formylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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